Cas no 2172550-69-3 (3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid)

3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid structure
2172550-69-3 structure
Product name:3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS No:2172550-69-3
MF:C14H18FNO2
Molecular Weight:251.296627521515
CID:6197419
PubChem ID:165578387

3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
    • 2172550-69-3
    • EN300-1581962
    • インチ: 1S/C14H18FNO2/c1-2-3-4-9-8-16-12-7-10(15)5-6-11(12)13(9)14(17)18/h5-7,9,13,16H,2-4,8H2,1H3,(H,17,18)
    • InChIKey: KNVNJXMQLDSMPU-UHFFFAOYSA-N
    • SMILES: FC1C=CC2=C(C=1)NCC(CCCC)C2C(=O)O

計算された属性

  • 精确分子量: 251.13215698g/mol
  • 同位素质量: 251.13215698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 298
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • XLogP3: 3.5

3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1581962-1.0g
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
1g
$1057.0 2023-06-04
Enamine
EN300-1581962-0.05g
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
0.05g
$888.0 2023-06-04
Enamine
EN300-1581962-100mg
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
100mg
$930.0 2023-09-24
Enamine
EN300-1581962-0.25g
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
0.25g
$972.0 2023-06-04
Enamine
EN300-1581962-500mg
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
500mg
$1014.0 2023-09-24
Enamine
EN300-1581962-5000mg
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
5000mg
$3065.0 2023-09-24
Enamine
EN300-1581962-10.0g
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
10g
$4545.0 2023-06-04
Enamine
EN300-1581962-0.1g
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
0.1g
$930.0 2023-06-04
Enamine
EN300-1581962-0.5g
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
0.5g
$1014.0 2023-06-04
Enamine
EN300-1581962-250mg
3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
2172550-69-3
250mg
$972.0 2023-09-24

3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 関連文献

3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acidに関する追加情報

Introduction to 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 2172550-69-3)

3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid, identified by the CAS number 2172550-69-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoline family, a structural motif known for its broad spectrum of biological activities. The presence of a butyl group at the 3-position and a fluoro substituent at the 7-position introduces unique electronic and steric properties, making it a promising candidate for further investigation in drug discovery.

The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Specifically, derivatives of tetrahydroquinoline have shown potential in the development of treatments for neurological disorders, infectious diseases, and cancer. The fluoro substitution at the 7-position enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. Additionally, the butyl group at the 3-position contributes to the solubility and pharmacokinetic properties of the compound.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with target proteins. Studies suggest that this compound may interact with enzymes and receptors involved in signal transduction pathways relevant to inflammation and apoptosis. The fluoro substituent has been particularly noted for its ability to modulate hydrogen bonding interactions, thereby influencing the compound's efficacy.

In vitro studies have demonstrated that derivatives of tetrahydroquinoline can exhibit inhibitory effects on various enzymes such as kinases and phosphodiesterases. The specific arrangement of functional groups in 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid may contribute to its potential as an inhibitor of pathways implicated in cancer progression. Furthermore, the carboxylic acid moiety at the 4-position provides a site for further derivatization, allowing for the synthesis of analogs with enhanced pharmacological properties.

The synthesis of 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to access this compound efficiently. The use of fluorinated building blocks has streamlined the synthetic route while maintaining the integrity of the desired functional groups.

From a medicinal chemistry perspective, the structural features of 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid make it an attractive intermediate for exploring novel therapeutic agents. The combination of electronic effects from fluorine and steric hindrance from the butyl group allows for fine-tuning of biological activity. Current research is focused on identifying new derivatives that exhibit improved selectivity and reduced toxicity.

The role of computational tools in drug discovery has been instrumental in evaluating the potential of 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid as a lead compound. Molecular dynamics simulations and virtual screening have helped identify promising analogs based on their predicted binding affinities and pharmacokinetic profiles. These approaches complement traditional high-throughput screening methods by providing rapid insights into molecular interactions.

Future studies are expected to explore the pharmacological effects of 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in preclinical models. Initial findings suggest that this compound may have therapeutic potential in conditions characterized by abnormal cell proliferation and inflammation. The carboxylic acid group offers opportunities for prodrug development or conjugation with targeting moieties to enhance delivery specificity.

The versatility of tetrahydroquinoline derivatives continues to drive innovation in medicinal chemistry. As synthetic methods improve and computational tools become more sophisticated, compounds like 3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are poised to contribute significantly to next-generation therapeutics. The integration of structural biology data with chemical libraries will further accelerate the discovery process.

In conclusion,3-butyl-7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS No. 2172550-69-3) represents a promising scaffold for drug development with unique structural features that enhance its biological activity. Ongoing research aims to harness its potential through both experimental synthesis and computational analysis.

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